Neocaesalpin O
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Overview
Description
Neocaesalpin O is a cassane-type diterpenoid isolated from the seeds of Caesalpinia magnifoliolata. This compound is part of a larger family of diterpenoids known for their diverse biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cassane-type diterpenoids, including Neocaesalpin O, typically involves complex multi-step processes. A common approach includes the use of an intermolecular Diels–Alder reaction to assemble the core structure, followed by a series of carefully orchestrated oxidations to achieve the desired oxygenation pattern .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. the general approach would involve optimizing the laboratory synthesis for larger-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Neocaesalpin O undergoes various chemical reactions, including:
Reduction: While less common, reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions may be employed to introduce or modify substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Mercury(II)-mediated furan oxidation is a notable reaction used in the synthesis of this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized derivatives of the cassane-type diterpenoid structure, each with unique biological activities.
Scientific Research Applications
Chemistry: As a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its anti-inflammatory and antimicrobial properties.
Medicine: Potential therapeutic applications due to its antitumor and antiviral activities.
Industry: Possible use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of Neocaesalpin O is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways, including:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes.
Antitumor Pathways: Induction of apoptosis and inhibition of cell proliferation.
Antiviral Pathways: Interference with viral replication and assembly.
Comparison with Similar Compounds
Neocaesalpin O is unique among cassane-type diterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Neocaesalpin A
- Neocaesalpin K
- Neocaesalpin L
- Neocaesalpin M
- Magnicaesalpin
These compounds share a similar core structure but differ in their oxidation patterns and substituents, leading to variations in their biological activities .
Properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBSFHFNUCCKY-UXYMEOMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Neocaesalpin O?
A: this compound is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.
Q2: Where was this compound first isolated, and have other sources been identified?
A: this compound was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].
Q3: Has any research explored the potential antiproliferative activity of this compound?
A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of this compound being tested in this context. Further research is needed to investigate its potential in this area.
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